
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide is a chiral compound with a cyclopropane ring substituted with two carboxamide groups and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the cyclopropanation of alkenes using diazo compounds or ylides .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Nucleophilic substitution reactions can replace the carboxamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives.
科学研究应用
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用机制
The mechanism of action of (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions. The pathways involved include coordination with metal ions and participation in redox reactions .
相似化合物的比较
Similar Compounds
(1R,2R)-cyclohexane-1,2-diamine: A chiral diamine used in asymmetric synthesis.
(1R,2R)-1,2-diphenylethane-1,2-diamine: Another chiral diamine with applications in catalysis.
Uniqueness
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
属性
CAS 编号 |
920338-84-7 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-7(2)3(5(8)10)4(7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m0/s1 |
InChI 键 |
BGSYEWIMGNKVQV-IMJSIDKUSA-N |
手性 SMILES |
CC1([C@@H]([C@H]1C(=O)N)C(=O)N)C |
规范 SMILES |
CC1(C(C1C(=O)N)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


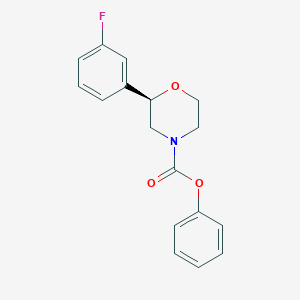
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
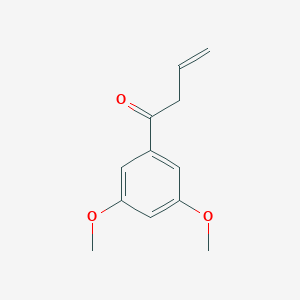
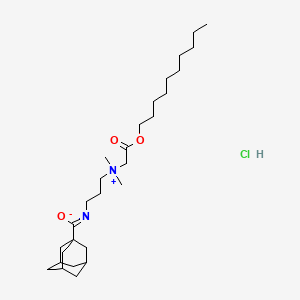
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
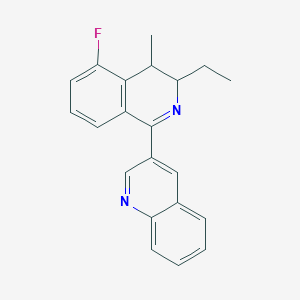
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)

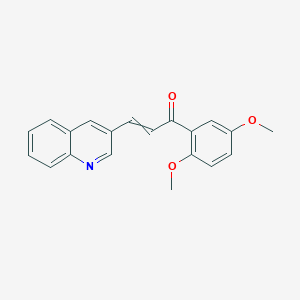
![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
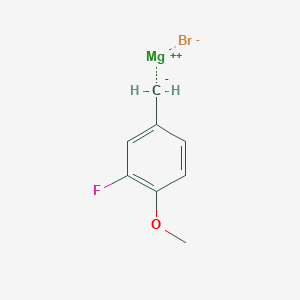
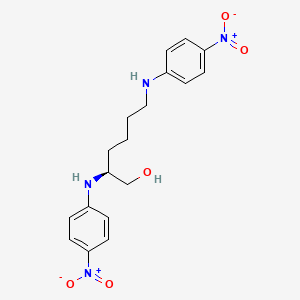
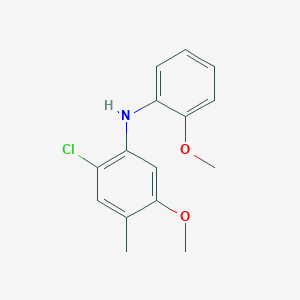
![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
